molecular formula C14H14N4O3S B2483256 N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 460726-54-9

N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2483256
CAS No.: 460726-54-9
M. Wt: 318.35
InChI Key: LLBHXARABQXICD-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazinone-containing thioacetamide derivative characterized by a 3-acetylphenyl substituent on the acetamide moiety and a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine core linked via a thioether bridge.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8-13(21)16-14(18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHXARABQXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole moiety linked to a triazine derivative, which is significant for its biological properties. The presence of the acetylphenyl group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of electron-withdrawing groups in the phenyl ring has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related thiazole derivatives have shown promising results in inhibiting bacterial growth through various mechanisms, including disruption of cell wall synthesis and inhibition of protein synthesis .

Antitumor Activity

This compound's structural analogs have demonstrated antitumor effects in vitro. The cytotoxicity was evaluated using the MTT assay against several cancer cell lines. Compounds with similar thiazole and triazine structures exhibited IC50 values ranging from 1.61 µg/mL to 24.38 mg/mL, indicating potent antiproliferative effects . The SAR studies suggest that modifications at specific positions on the phenyl ring can significantly affect activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Some analogs have been reported to induce apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress within cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Anticancer Activity : In a clinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), thiazole-based compounds showed significant reduction in cell viability at concentrations as low as 5 µg/mL after 48 hours of exposure .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by:

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncrease antimicrobial potency
Methyl substitutionsEnhance cytotoxicity
Acetyl group presenceImprove solubility and absorption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazinone Cores

2.1.1. 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide ()

  • Key Differences: Replaces the 3-acetylphenyl group with a 2,4-dimethylphenyl substituent and introduces an amino group at the 4-position of the triazinone ring.

2.1.2. N-(2-Cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 313481-39-9, )

  • Key Differences: Substitutes the 3-acetylphenyl with a 2-cyanophenyl group.
  • Impact: The cyano group’s strong electron-withdrawing nature may alter electronic distribution, affecting reactivity or metabolic stability. Molecular weight (301.32 g/mol) is slightly higher than the acetylated analogue (estimated ~305–310 g/mol) .
Thioacetamide Derivatives with Heterocyclic Cores

2.2.1. Quinazolinone-Based Thioacetamides (–14) Examples:

  • N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11)
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5)
  • Key Differences: Replace the triazinone core with a quinazolinone ring and incorporate sulfamoylphenyl groups.
  • Impact: The quinazolinone moiety is a larger, planar heterocycle that may enhance π-π stacking interactions with biological targets. Sulfamoyl groups could improve solubility or confer antimicrobial activity .

2.2.2. Triazinoindole Derivatives () Examples:

  • N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23)
  • Key Differences: Features a fused triazinoindole core instead of a simple triazinone.
  • Purity >95% in synthesized batches suggests robust synthetic protocols .
Pharmacologically Active Analogues

VUAA1 and OLC15 ()

  • VUAA1 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • OLC15 : N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Key Differences: Triazole cores replace triazinone, with pyridinyl and alkylphenyl substituents.
  • Impact : VUAA1 acts as an insect odorant receptor co-receptor (Orco) agonist, while OLC15 is an antagonist. Structural variations in the heterocycle and substituents dictate functional outcomes .

Data Tables

Table 1. Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-Acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide 1,2,4-Triazinone 3-Acetylphenyl ~305–310 (estimated) Hypothesized anticancer activity
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 1,2,4-Triazinone 2,4-Dimethylphenyl, 4-amino 292.35 Enhanced hydrogen bonding
N-(2-Cyanophenyl)-2-[(6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazinone 2-Cyanophenyl 301.32 Electron-withdrawing substituent
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide Quinazolinone 4-Ethylphenyl, 4-sulfamoylphenyl ~470–480 (estimated) Antimicrobial potential
VUAA1 1,2,4-Triazole 4-Ethylphenyl, 3-pyridinyl 385.45 Orco agonist

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): The triazinone core appears critical for hydrogen bonding via its carbonyl and NH groups. Substitutions on the phenyl ring (e.g., acetyl, cyano, sulfamoyl) modulate electronic and steric properties, influencing target selectivity .
  • Synthetic Feasibility : High yields (>68%) and purity (>95%) across analogues suggest reliable protocols for thioacetamide synthesis, particularly using thioglycolic acid derivatives and nucleophilic aromatic substitutions .
  • Biological Potential: While the target compound’s activity is underexplored in the evidence, analogues like VUAA1 and quinazolinones demonstrate that thioacetamide derivatives are promising for targeting enzymes or receptors in therapeutic contexts .

Notes on Contradictions and Limitations

  • Purity vs. Complexity: Despite high purity in simpler triazinones (), more complex fused heterocycles (e.g., triazinoindoles) may require advanced purification techniques .
  • Activity Discrepancies: Minor structural changes (e.g., triazinone vs. triazole cores) can switch compound function from agonist to antagonist, underscoring the need for precise SAR studies .

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